BenchChemオンラインストアへようこそ!

Adibelivir

Pharmacokinetics Blood-Brain Barrier HSV Encephalitis

Adibelivir (IM-250) is the only HPI with proven high brain penetration (brain/plasma ratio 1.1-1.5), enabling unique neurological applications. It retains full potency against nucleoside-resistant HSV strains via its distinct helicase-primase mechanism. Procure for preclinical studies in HSV encephalitis, latent reservoir reactivation reduction, or neonatal HSV models. Available in high-purity solid form for research use.

Molecular Formula C20H19F2N3O2S2
Molecular Weight 435.5 g/mol
Cat. No. B12370249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdibelivir
Molecular FormulaC20H19F2N3O2S2
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=C(C=CC(=C3)F)F)S(=N)(=O)C
InChIInChI=1S/C20H19F2N3O2S2/c1-12-19(29(3,23)27)28-20(24-12)25(2)18(26)10-13-4-6-14(7-5-13)16-11-15(21)8-9-17(16)22/h4-9,11,23H,10H2,1-3H3/t29-/m0/s1
InChIKeyJDZTWDISDHLKCR-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adibelivir (IM-250) for HSV Research and Therapeutic Development


Adibelivir (IM-250) is a next-generation, orally active, selective helicase-primase inhibitor (HPI) under investigation for the treatment of herpes simplex virus (HSV)-mediated diseases [1]. It targets the viral helicase-primase enzyme complex, blocking DNA replication through a potentially uncompetitive mechanism distinct from nucleoside analogs [2]. The compound is in Phase 2 clinical development for genital herpes, with a parenteral formulation entering Phase 1 for HSV encephalitis [3].

Why Adibelivir Cannot Be Substituted with Other HSV Helicase-Primase Inhibitors


Helicase-primase inhibitors (HPIs) as a class are not interchangeable due to profound differences in physicochemical properties that govern blood-brain barrier (BBB) and blood-nerve barrier (BNB) penetration. While multiple HPIs (e.g., pritelivir, amenamevir, ABI-5366) demonstrate potent in vitro anti-HSV activity, only adibelivir achieves therapeutically relevant concentrations in the nervous system—the critical anatomical reservoir for latent HSV [1]. This pharmacokinetic differentiation, rooted in distinct molecular structures, directly impacts efficacy in encephalitis models and the ability to reduce latent viral reactivation, making adibelivir uniquely suited for neurological and recurrence-focused applications [2].

Quantitative Evidence Guide: Adibelivir Differentiation Against Comparator HPIs


Superior Nervous System Penetration: Brain/Plasma Ratio Comparison

Adibelivir is the only helicase-primase inhibitor achieving nervous system concentrations comparable to plasma levels. In cross-species pharmacokinetic studies, adibelivir demonstrated a brain/plasma ratio of 1.1–1.5, indicating efficient blood-brain barrier penetration [1]. In contrast, other HPIs including amenamevir, pritelivir, and ABI-5366 exhibited brain/plasma ratios of less than 0.1 [2].

Pharmacokinetics Blood-Brain Barrier HSV Encephalitis

In Vitro Anti-HSV Potency: Comparable IC50 Values but Mechanism-Driven Advantage

Adibelivir inhibits HSV-1 replication with an IC50 of ~20 nM (0.02 μM) in Vero cells using a clinical isolate . This potency is comparable to pritelivir (IC50 = 0.02 μM against HSV-1/2) and within the same order of magnitude as amenamevir (EC50 = 0.036 μM for HSV-1) . However, adibelivir remains effective against nucleoside-resistant HSV strains due to its distinct helicase-primase target, a class-level advantage shared with other HPIs but critical for differentiation from standard-of-care acyclovir [1].

Antiviral HSV-1 Drug Resistance

Reduction of Latent HSV Reactivation: Intermittent Therapy Efficacy in Animal Models

In preclinical studies, adibelivir (IM-250) is the only HPI demonstrated to significantly reduce reactivation from the latent neuronal viral reservoir. Intermittent therapy with 4–7 cycles of IM-250 during latency in guinea pig (intravaginal HSV-2) and mouse (ocular HSV-1) models silenced subsequent recurrences for up to 6 months post-treatment [1]. This effect has not been reported for pritelivir, amenamevir, or nucleoside analogs in comparable latency/reactivation models [2].

Latency Viral Reactivation Chronic HSV

Sustained Antiviral Effect Post-Treatment Cessation: Differentiation from Nucleoside Analogs

Unlike nucleosidic drugs (acyclovir, valacyclovir), adibelivir remains effective for a period after treatment cessation . This sustained post-treatment antiviral effect is attributed to its long-acting helicase-primase inhibition and accumulation in target tissues. In recurrent infection models, IM-250 therapy reduced both recurrence frequency and viral shedding even after dosing stopped [1].

Pharmacodynamics Viral Shedding Recurrence

Optimal Research and Therapeutic Application Scenarios for Adibelivir


HSV Encephalitis Therapeutic Development

Adibelivir is the only HPI with demonstrated high brain penetration (brain/plasma ratio 1.1–1.5), enabling its investigation as a targeted therapy for life-threatening HSV encephalitis [1]. The parenteral formulation is dedicated exclusively to this ultra-rare indication and has entered Phase 1 clinical development [2].

Chronic Genital Herpes with Frequent Recurrences

For patients experiencing clinically manifest recurrences, adibelivir's ability to reduce reactivation from the latent reservoir offers a disease-modifying approach [1]. The oral formulation is advancing toward Phase 2 development for genital herpes, with preclinical evidence supporting intermittent therapy regimens that lower recurrence frequency for up to 6 months [2].

Nucleoside-Resistant HSV Infection Management

Adibelivir retains full activity against thymidine kinase (TK)-deficient and nucleoside-resistant HSV strains due to its distinct helicase-primase target mechanism [1]. This positions it as a critical alternative for immunocompromised patients or those failing acyclovir-based therapy [2].

Neonatal HSV and Congenital Infection Models

Preclinical studies have demonstrated adibelivir's efficacy in neonatal HSV animal models, where efficient CNS penetration is paramount [1]. This supports its investigation in severe disseminated or CNS-involving neonatal herpes infections [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adibelivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.